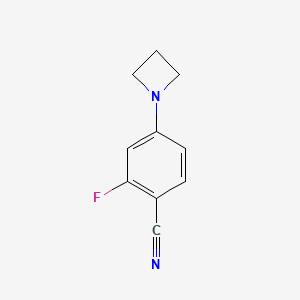
4-(Azetidin-1-yl)-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-1-yl)-2-fluorobenzonitrile is an organic compound that features a four-membered azetidine ring attached to a benzene ring substituted with a fluorine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-2-fluorobenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed through the reaction of chloroacetyl chloride with a suitable amine, followed by cyclization . The fluorobenzonitrile moiety can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Cycloaddition Reactions: The azetidine ring can undergo cycloaddition reactions, forming larger ring systems.
Oxidation and Reduction: The nitrile group can be reduced to primary amines, and the azetidine ring can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition: Catalysts like palladium or copper complexes are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted azetidines, aminobenzonitriles, and various cycloaddition products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Azetidin-1-yl)-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting biological pathways. The azetidine ring and fluorobenzonitrile moiety contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-Substituted-3-chloro-2-azetidinone Derivatives: These compounds share the azetidine ring structure and are explored for their anticonvulsant activity.
Azetidine Carboxylic Acids: These compounds are important scaffolds in the synthesis of biologically active molecules and peptides.
Uniqueness
4-(Azetidin-1-yl)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom and nitrile group on the benzene ring, which enhances its chemical reactivity and potential for diverse applications. The combination of these functional groups with the azetidine ring provides a versatile platform for the development of new compounds with specific biological and material properties.
Properties
CAS No. |
405195-26-8 |
|---|---|
Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-10-6-9(13-4-1-5-13)3-2-8(10)7-12/h2-3,6H,1,4-5H2 |
InChI Key |
GYGAZOGRBVTDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















